3,3,3-Trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoic acid
CAS No.: 1993099-07-2
Cat. No.: VC6225730
Molecular Formula: C11H7F4NO2
Molecular Weight: 261.176
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1993099-07-2 |
|---|---|
| Molecular Formula | C11H7F4NO2 |
| Molecular Weight | 261.176 |
| IUPAC Name | 3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H7F4NO2/c12-5-1-2-6-7(4-16-8(6)3-5)9(10(17)18)11(13,14)15/h1-4,9,16H,(H,17,18) |
| Standard InChI Key | UYELSTFYNVMZAH-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1F)NC=C2C(C(=O)O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure features a 1H-indole core substituted with fluorine at the 6-position and a trifluoromethylpropanoic acid group at the 3-position. The indole ring system, a ubiquitous scaffold in bioactive molecules, is modified with electron-withdrawing fluorine atoms, which enhance metabolic stability and binding affinity in drug candidates . The trifluoromethyl group () contributes to lipophilicity, influencing membrane permeability and pharmacokinetic profiles.
Table 1: Key Chemical Identifiers
Synthesis and Industrial Production
Synthetic Routes
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Friedel-Crafts Acylation: Introducing the trifluoromethylpropanoic acid group to the indole ring.
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Palladium-Catalyzed Cross-Coupling: For installing fluorine substituents.
Industrial optimization likely focuses on yield improvement and cost reduction, given the expense of fluorinated reagents.
Physical and Chemical Properties
Physicochemical Profile
The compound is described as a brown solid at room temperature, though melting and boiling points remain unreported . Solubility data are unavailable, but the carboxylic acid group suggests moderate solubility in polar aprotic solvents (e.g., DMSO) and limited aqueous solubility at physiological pH.
| Property | Description | Source |
|---|---|---|
| Physical State | Brown solid | |
| Storage Conditions | Refrigerated (2–8°C) | |
| Stability | Stable under inert atmosphere |
Applications in Research
Medicinal Chemistry
The compound’s dual fluorination positions it as a candidate for:
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Protease Inhibitors: Fluorine’s electronegativity may enhance binding to enzymatic active sites.
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Anticancer Agents: Indole derivatives often intercalate DNA or modulate kinase activity.
Materials Science
Trifluoromethyl groups improve thermal stability and dielectric properties in polymers, suggesting applications in electronic coatings or high-performance plastics.
Future Directions and Challenges
Research Gaps
Key unknowns include:
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Pharmacokinetic Profiles: Absorption, distribution, metabolism, and excretion (ADME) studies.
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Ecotoxicity: Environmental impact assessments per REACH guidelines .
Industrial Scalability
Challenges in scaling synthesis—such as fluorine handling and cost—must be addressed to enable commercial adoption.
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